molecular formula C14H17NO4 B12926983 2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid

2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid

Cat. No.: B12926983
M. Wt: 263.29 g/mol
InChI Key: DMZACHPLDNJREE-UHFFFAOYSA-N
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Description

2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 5,6-diethoxyindole and chloroacetic acid, which react under reflux conditions in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the activity of certain enzymes or interfere with the replication of viral RNA . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Diethoxy-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the diethoxy groups at the 5 and 6 positions can enhance its solubility and potentially improve its pharmacokinetic properties compared to other indole derivatives .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-(5,6-diethoxyindol-1-yl)acetic acid

InChI

InChI=1S/C14H17NO4/c1-3-18-12-7-10-5-6-15(9-14(16)17)11(10)8-13(12)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,17)

InChI Key

DMZACHPLDNJREE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=CN2CC(=O)O)OCC

Origin of Product

United States

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